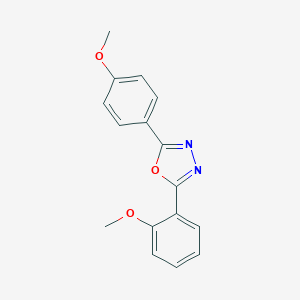
2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The unique structural properties of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole make it a promising candidate for various applications in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is not well understood. However, studies have shown that the compound exhibits excellent antioxidant properties, making it a potential candidate for use in the treatment of various diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole exhibits excellent biochemical and physiological effects. The compound exhibits excellent antioxidant properties, making it a potential candidate for use in the treatment of various diseases such as cancer and neurodegenerative disorders. In addition, the compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in lab experiments is its excellent charge transport properties. This makes it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes. However, the compound has certain limitations, such as its relatively low solubility in water, which can make it difficult to handle in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in scientific research. One of the most promising directions is in the field of organic electronics. The compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes. In addition, the compound's antioxidant properties make it a potential candidate for use in the treatment of various diseases such as cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole with dimethyl sulfate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to yield the final product.
Aplicaciones Científicas De Investigación
The unique structural properties of 2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole make it a promising candidate for various applications in scientific research. One of the most promising applications of this compound is in the field of organic electronics. The compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic solar cells and light-emitting diodes.
Propiedades
Nombre del producto |
2-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14N2O3/c1-19-12-9-7-11(8-10-12)15-17-18-16(21-15)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3 |
Clave InChI |
LNBGHPOBQIASEW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3OC |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B267578.png)
![N-[4-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B267579.png)
![N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B267581.png)
![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B267583.png)
![2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267588.png)
![2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267589.png)
![2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267591.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B267592.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267595.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267598.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-(sec-butyl)-3-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B267600.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)